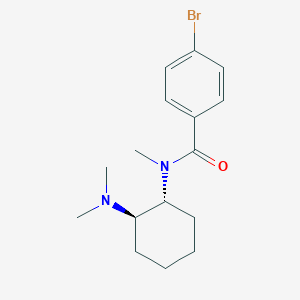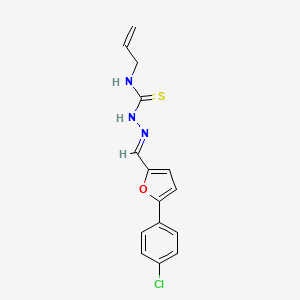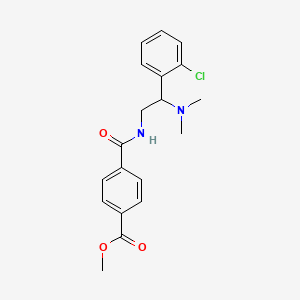
UNII-H45ZMN9TMM component XQCGUPNNNXRBDG-HUUCEWRRSA-N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-methyl U-47931E involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-benzoyl chloride.
Amidation: The 4-bromo-benzoyl chloride is then reacted with 2-(dimethylamino)cyclohexylamine to form the intermediate 4-bromo-N-[2-(dimethylamino)cyclohexyl]-benzamide.
Methylation: The final step involves the methylation of the intermediate to produce N-methyl U-47931E.
Chemical Reactions Analysis
N-methyl U-47931E undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert N-methyl U-47931E into its corresponding reduced forms.
Substitution: The bromine atom in the benzamide ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
N-methyl U-47931E is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of novel synthetic opioids in various samples . Additionally, it is used in studies investigating the activation of μ- and κ-opioid receptors .
Mechanism of Action
N-methyl U-47931E exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the μ-opioid receptor, leading to analgesic and euphoric effects . The activation of these receptors inhibits the release of neurotransmitters, resulting in pain relief and other opioid-like effects .
Comparison with Similar Compounds
N-methyl U-47931E is structurally similar to other compounds in the trans-N-[2-(methylamino)cyclohexyl]-benzamide class, such as U-47700, U-49900, and U-48800 . it is unique due to the presence of a methyl group on the amide nitrogen, which may influence its pharmacological properties .
Similar Compounds
- U-47700
- U-49900
- U-48800
- Isopropyl-U-47700
- 3,4-Methylenedioxy-U-47700
N-methyl U-47931E stands out due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
CAS No. |
75570-38-6 |
|---|---|
Molecular Formula |
C16H23BrN2O |
Molecular Weight |
339.27 g/mol |
IUPAC Name |
4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-18(2)14-6-4-5-7-15(14)19(3)16(20)12-8-10-13(17)11-9-12/h8-11,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
XQCGUPNNNXRBDG-GJZGRUSLSA-N |
SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Br |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)Br |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

![hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate](/img/structure/B2868358.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)
![4-(pyrrolidine-1-sulfonyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2868366.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2868368.png)
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2868369.png)
![4-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2868371.png)


![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2868375.png)
